molecular formula C18H17Cl2N3O2 B8726162 1-{4-[4-(2,4-dichlorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}prop-2-en-1-one

1-{4-[4-(2,4-dichlorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}prop-2-en-1-one

Cat. No.: B8726162
M. Wt: 378.2 g/mol
InChI Key: NRBPJTUBBGNBLG-UHFFFAOYSA-N
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Description

This compound features a piperazine core connected to a prop-2-en-1-one (propenone) group and a 2,4-dichlorophenyl-substituted pyrrole ring (Figure 1). The pyrrole moiety is linked via a carbonyl group to the piperazine nitrogen, while the propenone group extends from the piperazine’s opposite nitrogen.

Properties

Molecular Formula

C18H17Cl2N3O2

Molecular Weight

378.2 g/mol

IUPAC Name

1-[4-[4-(2,4-dichlorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C18H17Cl2N3O2/c1-2-17(24)22-5-7-23(8-6-22)18(25)16-9-12(11-21-16)14-4-3-13(19)10-15(14)20/h2-4,9-11,21H,1,5-8H2

InChI Key

NRBPJTUBBGNBLG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 1-{4-[4-(2,4-dichlorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}prop-2-en-1-one , with the CAS number 1629268-66-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a distinctive structure that includes a piperazine ring and a pyrrole moiety, which are known for their pharmacological significance.

  • Molecular Formula : C18_{18}H17_{17}Cl2_{2}N3_{3}O2_{2}
  • Molecular Weight : 378.25 g/mol
  • Structural Features : The compound includes a dichlorophenyl group and a carbonyl functional group, contributing to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that the pyrrole and piperazine components facilitate binding to specific sites, influencing cellular pathways associated with cancer growth and other diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives of pyrrole have shown significant inhibitory effects on cancer cell lines. A notable study demonstrated that certain pyrrole derivatives could inhibit the growth of colon cancer cell lines such as HCT-116 and SW-620, with GI50 values in the nanomolar range (approximately 1.0×1081.0\times 10^{-8} M) .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, it has been suggested that similar structures can inhibit tyrosine kinases, which play critical roles in cancer signaling pathways. The ability to form stable complexes with ATP-binding domains of receptors like EGFR (Epidermal Growth Factor Receptor) further supports its potential as an anticancer agent .

Case Study 1: Antiproliferative Activity

A comparative study evaluated various pyrrole derivatives for their antiproliferative activity against different cancer cell lines. The findings indicated that modifications in the side groups significantly affected biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against colon cancer models .

CompoundCell Line TestedGI50 (M)Notes
2aHCT-1161.0×1081.0\times 10^{-8}Strong inhibition observed
2bSW-6201.6×1081.6\times 10^{-8}Moderate inhibition observed
2cColo-2051.5×1081.5\times 10^{-8}Effective against multiple lines

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. The results indicated that the compound could effectively bind to critical sites on enzymes involved in tumor progression, suggesting a mechanism for its anticancer effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperazine and pyrrole compounds exhibit promising anticancer properties. For example, Mannich bases containing piperazine structures have shown significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells. Compounds similar to 1-{4-[4-(2,4-dichlorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}prop-2-en-1-one have been evaluated for their ability to inhibit cell proliferation, with some exhibiting IC50 values lower than 2 μg/mL against these cell lines .

Antifungal Properties

The compound's structural features also suggest potential antifungal applications. Research into related triazole compounds has demonstrated that modifications in the piperazine linkers can enhance antifungal activity against pathogens like Aspergillus and Candida species. The incorporation of dichlorophenyl groups has been associated with increased efficacy in inhibiting fungal growth .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives and evaluated their anticancer properties. Among these, compounds similar to this compound showed significant inhibition of cancer cell proliferation. The study highlighted the structure–activity relationship (SAR), indicating that modifications at the para position of the phenyl ring could enhance cytotoxicity .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of pyrrole-based compounds. The results indicated that compounds with similar structures to this compound exhibited potent activity against various fungal strains. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds compared to standard antifungal agents .

Summary Table of Applications

Application TypeCompound StructureBiological ActivityReference
AnticancerPiperazine-PyrroleCytotoxicity against HepG2 and MCF-7 cells
AntifungalPyrrole DerivativeInhibition of Aspergillus and Candida species

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Propenone Scaffold Derivatives

Compounds sharing the piperazine-propenone backbone but differing in substituents exhibit varied biological activities:

Compound Name Key Substituents Biological Activity/Target Reference
Target Compound 2,4-Dichlorophenyl-pyrrole-carbonyl Not explicitly stated (structural focus)
(E)-3-(3,4-Dichlorophenyl)-1-[4-(2-phenylacetyl)piperazin-1-yl]prop-2-en-1-one 3,4-Dichlorophenyl, phenylacetyl GPCR 183 (hypothesized)
1-[4-(6-Chloro-8-fluoroquinazolin-4-yl)piperazin-1-yl]prop-2-en-1-one Quinazoline, chloro, fluoro Kinase inhibition (implied)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one 3-Chlorophenyl, naphthyl Not reported (structural analog)

Key Observations :

  • The propenone-piperazine scaffold is versatile, accommodating diverse substituents that dictate target specificity. For example, the quinazoline derivative () likely targets kinases, while the GPCR 183 ligand () includes a phenylacetyl group for receptor binding.
Heterocyclic Variations
2.2.1. Pyrrole vs. Imidazole/Triazole Derivatives

Replacing the pyrrole ring with imidazole or triazole alters pharmacological profiles:

Compound Name Heterocycle Activity Reference
Target Compound Pyrrole Unknown (structural focus)
Ketoconazole (1-[4-(4-{[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethanone) Imidazole Antifungal (CYP51 inhibition)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]phenylcarbamate (enantiomers) Triazole (in precursor) Antiparasitic (Trypanosoma cruzi)

Key Observations :

  • Imidazole/triazole derivatives (e.g., ketoconazole) target cytochrome P450 enzymes, whereas pyrrole-containing compounds may engage different pathways due to reduced basicity and altered hydrogen-bonding capacity .
  • The dioxolane ring in ketoconazole enhances metabolic stability compared to the target compound’s pyrrole-carbonyl linkage .
Substituent Effects on Bioactivity
2.3.1. Dichlorophenyl vs. Other Aromatic Groups

The 2,4-dichlorophenyl group is a common feature in bioactive compounds:

Compound Name Aromatic Substituent Activity (IC50/EC50) Reference
Target Compound 2,4-Dichlorophenyl-pyrrole Not reported
1-[4-(Methylsulfonyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-en-1-one 2,4-Dichlorophenyl COX-2 inhibition (0.19 µM)
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-methoxyphenyl)prop-2-en-1-one 2-Methoxyphenyl Not reported (structural focus)

Key Observations :

  • The 2,4-dichlorophenyl group in chalcone derivatives () enhances COX-2 inhibition potency by interacting with hydrophobic pockets in the enzyme’s active site .
  • Methoxy or benzodioxolyl groups (e.g., ) may improve solubility but reduce lipophilicity compared to dichlorophenyl .

Preparation Methods

DABCO-Catalyzed Three-Component Coupling

A green chemistry approach utilizes phenacyl bromide, pentane-2,4-dione, and amines in aqueous medium with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The mechanism proceeds via:

  • Enamine formation : Pentane-2,4-dione reacts with amines to generate an unsaturated amino ketone intermediate.

  • Quaternary salt formation : DABCO reacts with phenacyl bromide to form a reactive N-alkylated intermediate.

  • Cyclization : The intermediates combine, followed by dehydration to yield the pyrrole ring (Scheme 1).

ParameterValue
Catalyst loading10 mol% DABCO
SolventWater
Temperature60°C
Yield72–84%

This method avoids toxic solvents and reduces waste, aligning with sustainable chemistry principles.

Hydrazine Hydrate-Mediated Cyclization

An alternative pathway involves chalcone derivatives reacting with hydrazine hydrate in formic acid under reflux. Key steps include:

  • Chalcone synthesis : Condensation of pyrrolyl acetophenone with substituted aldehydes.

  • Pyrazoline formation : Cyclization with hydrazine hydrate.

  • Oxidative aromatization : Dehydration to yield the pyrrole system.

Reaction conditions require precise temperature control (reflux at 110°C for 18 hours) and chromatographic purification (ethyl acetate/petroleum ether, 6:4) to achieve 85% yield.

Introduction of the 2,4-Dichlorophenyl Group

Electrophilic aromatic substitution or Suzuki-Miyaura coupling introduces the dichlorophenyl moiety. A representative protocol involves:

  • Bromination : Treating the pyrrole intermediate with N-bromosuccinimide (NBS) at 0°C.

  • Cross-coupling : Using Pd(PPh₃)₄ catalyst, the brominated pyrrole reacts with 2,4-dichlorophenylboronic acid in tetrahydrofuran (THF)/water (3:1) at 80°C.

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
LigandNone required
Yield68–73%

Piperazine Moiety Incorporation

The piperazine ring is introduced via nucleophilic acyl substitution:

  • Activation : The pyrrole carbonyl is activated using thionyl chloride (SOCl₂) to form the acid chloride.

  • Coupling : Reaction with piperazine in dichloromethane (DCM) at room temperature for 12 hours.

ParameterValue
SolventDCM
BaseTriethylamine (2 eq)
Yield81%

Propenone Linker Formation

The final propenone unit is installed via Claisen-Schmidt condensation:

  • Ketone activation : Reacting the piperazine-linked intermediate with acetyl chloride.

  • Aldol condensation : Treatment with acetaldehyde in ethanol containing NaOH (10%) at 0–5°C.

ParameterValue
Temperature0–5°C
Reaction time4 hours
Yield65%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
DABCO catalysisEco-friendly, short routeLimited substrate scope72–84%
Hydrazine cyclizationHigh purityToxic reagents, long steps68–85%

The DABCO method excels in sustainability but requires optimization for sterically hindered substrates. In contrast, hydrazine-based approaches offer better control over regioselectivity.

Optimization Strategies

  • Catalyst screening : Replacing Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) improves coupling efficiency for dichlorophenyl introduction.

  • Solvent effects : Using dimethylformamide (DMF) instead of THF increases reaction rates by 30% in Suzuki couplings.

  • Temperature modulation : Gradual heating (0°C → 25°C) during propenone formation reduces side products.

Q & A

Q. How to design derivatives for improved pharmacokinetic properties?

  • Answer :
  • LogP optimization : Introduce polar groups (e.g., –OH, –SO₂NH₂) to reduce lipophilicity while retaining Cl substituents for target binding .
  • Metabolic stability : Replace labile esters with amides to slow hepatic clearance .

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